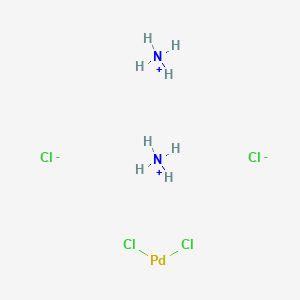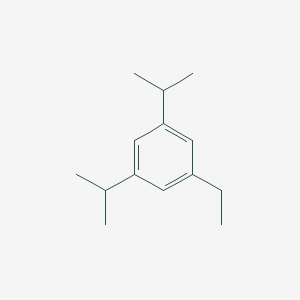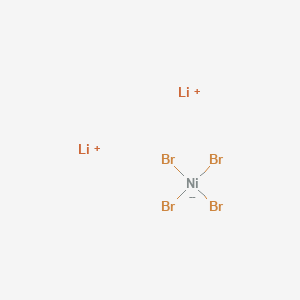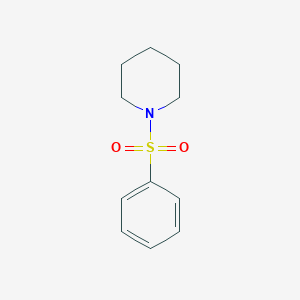![molecular formula C7H12O B086694 1-Oxaspiro[2.5]octane CAS No. 185-70-6](/img/structure/B86694.png)
1-Oxaspiro[2.5]octane
Übersicht
Beschreibung
1-Oxaspiro[2.5]octane is a chemical compound characterized by a spirocyclic structure, where an oxygen atom is incorporated into the spiro ring system. This compound is notable for its unique structural features and its presence in various biologically active molecules. The spirocyclic motif is often found in natural products and pharmaceuticals, making this compound an important compound in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with dimethyloxosulfonium methylide. The procedure typically involves the following steps :
- Preparation of dimethyloxosulfonium methylide by reacting sodium hydride with trimethyloxosulfonium iodide in dry dimethyl sulfoxide.
- Addition of cyclohexanone to the reaction mixture, followed by heating to 55-60°C.
- Extraction and purification of the product to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxaspiro[2.5]octane undergoes various chemical reactions, including:
Ring-opening reactions: Catalyzed by silica, leading to the formation of important intermediates such as 2,2,3,6-tetramethylcyclohexane carbaldehyde.
Oxidation and reduction reactions: Depending on the reagents and conditions used.
Common Reagents and Conditions:
Silica catalysts: Used in ring-opening reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Ring-opening products: Such as 2,2,3,6-tetramethylcyclohexane carbaldehyde.
Oxidation and reduction products: Depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[2.5]octane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and natural products.
Biology: Studied for its interactions with enzymes and biological systems.
Industry: Utilized in the production of fragrances and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[2.5]octane involves its interaction with molecular targets and pathways. For example, its stereochemistry plays a crucial role in its biological activity, with specific epimers being more reactive towards certain enzymes .
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[2.5]octane can be compared with other spirocyclic compounds, such as:
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Known for its ring-opening reactions to form fragrance intermediates.
1-Oxaspiro[4.5]decane: Another spirocyclic compound with different structural features and reactivity.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-oxaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7(5-3-1)6-8-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEWYZJJYGPJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171693 | |
| Record name | Methylenecyclohexane oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-70-6 | |
| Record name | 1-Oxaspiro[2.5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenecyclohexane oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxaspiro[2.5]octane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylenecyclohexane oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxaspiro[2.5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENECYCLOHEXANE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP77M42CF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While a specific molecular formula and weight are not explicitly provided in the given research papers, 1-oxaspiro[2.5]octane is a spiro compound consisting of a cyclohexane ring connected to an oxirane (epoxide) ring through a shared spiro carbon atom. Its structure can be deduced from its name and the reactions described in the research.
ANone: Several research papers mention the use of spectroscopic techniques for characterization. Techniques mentioned include:
- GC-MS: This technique is used to identify and quantify the compound in essential oils [, , , ].
- NMR (1H and 13C): Utilized to determine the relative configuration and preferred conformations of this compound derivatives []. Additionally, NMR data (1H and 13C) alongside IR and MS data are used to confirm the structure of unsaturated esters derived from the reaction of this compound with cyanoketenes [].
ANone: Research suggests that the O-axial C3 epimers of 1-oxaspiro[2.5]octanes are predominantly responsible for biological activity in many spiroepoxide compounds []. This highlights the importance of stereochemistry in their biological interactions.
ANone: YEH exhibits stereoselectivity in hydrolyzing 1-oxaspiro[2.5]octanes, favoring O-axial epoxides over O-equatorial ones [, , ]. This selectivity is influenced by the substitution pattern on the cyclohexane ring. For instance, methyl groups on the Re side of the ring are preferred, and substituents near the spiroepoxide carbon can enhance enantioselectivity [].
ANone: this compound serves as a valuable building block in organic synthesis. For example, it can be used as a starting material for producing 2,2,3,6-tetramethyl-cyclohexane-carbaldehyde, a fragrance compound []. It also serves as a precursor in synthesizing spirooxiranes via the Radziszewski oxidation of cycloalkylidene-α-(thiazol-2-yl)acetonitriles [].
ANone: Research indicates that the position and type of substituents on the cyclohexane ring significantly influence the stereoselectivity of YEH-catalyzed hydrolysis [, , ]. Methyl substitutions and their proximity to the spiroepoxide carbon can impact the enzyme's selectivity and overall activity. Additionally, introducing a "epoxypyran" structure to the molecule, akin to trichothecene tumor inhibitors, has been explored for potential antitumor activity [].
ANone: While specific data on material compatibility and stability is limited in the provided research, the use of this compound derivatives in various reactions suggests a degree of stability under specific reaction conditions. For instance, their use in reactions with cyanoketenes and in the presence of YEH implies stability in those particular environments [, , ].
ANone: Essential tools and resources include:
- Spectroscopic techniques (GC-MS, NMR): For structural characterization, identification, and quantification [, , , , ].
- Enzymatic assays: To study the interaction of 1-oxaspiro[2.5]octanes with enzymes like YEH [, , ].
- Chemical synthesis equipment and techniques: For synthesizing and modifying this compound derivatives [, , , ].
- Computational chemistry software: For modeling, simulating reactions, and understanding structure-activity relationships [].
ANone: Research on this compound has implications in:
- Medicinal chemistry: Understanding the structure-activity relationships and biological activity of these compounds can contribute to developing novel therapeutics, particularly in the field of antitumor agents [].
- Biocatalysis and Biotechnology: Exploring the stereoselectivity of enzymes like YEH in hydrolyzing 1-oxaspiro[2.5]octanes holds potential for developing efficient biocatalytic processes for chiral synthesis [, , ].
- Fragrance and Flavor Industry: The use of this compound derivatives as precursors for fragrance compounds highlights their relevance to this industry [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


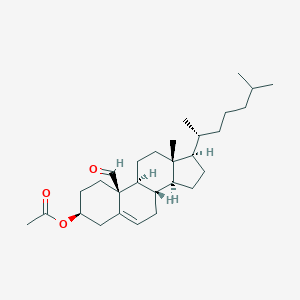
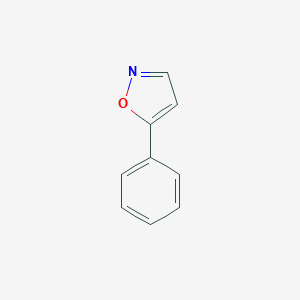
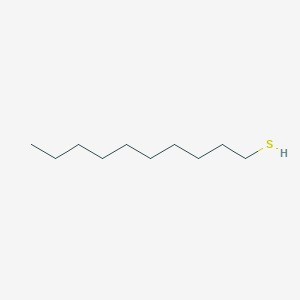
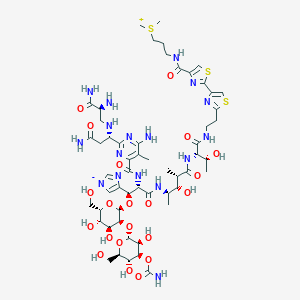
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
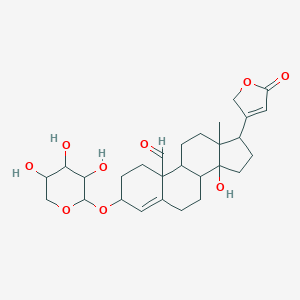
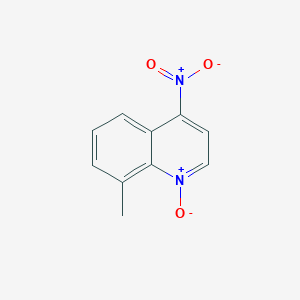
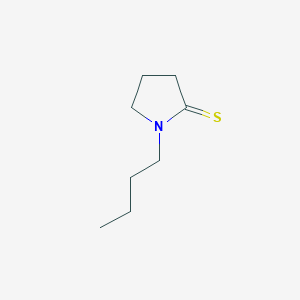

![15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene](/img/structure/B86627.png)
